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Compound of Interest

Compound Name: 2,5-Dichlorobenzophenone

Cat. No.: B102398

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dichlorobenzophenone (C13HsCl20), a key intermediate in various chemical syntheses. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with generalized experimental protocols for these analytical
techniques.

Core Spectroscopic Data

The quantitative spectroscopic data for 2,5-Dichlorobenzophenone is summarized in the
tables below. It is important to note that while spectral data for this compound exists in various
databases, publicly accessible, detailed peak lists with assignments are limited. The data
presented here is a combination of referenced database information and predicted values
based on the analysis of closely related structural analogs.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift (3)
ppm

Multiplicity

Integration

Assignment

~7.80-7.70

Multiplet

2H

Protons ortho to
carbonyl

(unsubstituted ring)

~7.65-7.55

Multiplet

1H

Proton para to
carbonyl

(unsubstituted ring)

~7.50 - 7.40

Multiplet

2H

Protons meta to
carbonyl

(unsubstituted ring)

~7.45

Doublet

1H

H-6 (proton ortho to
carbonyl, adjacent to
Cl)

~7.35

Doublet of Doublets

1H

H-4 (proton between

two Cl atoms)

~7.30

Doublet

1H

H-3 (proton ortho to
Cl)

Disclaimer: The *H NMR data is predicted based on established chemical shift values for

substituted benzophenones. Actual experimental values may vary slightly.

Table 2: *C NMR Spectroscopic Data
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Chemical Shift (8) ppm Assighment

~195 Carbonyl Carbon (C=0)

~138 Quaternary Carbon (C-1', unsubstituted ring)
~137 Quaternary Carbon (C-1, dichlorinated ring)
~133 CH (para to carbonyl, unsubstituted ring)
~132 Quaternary Carbon (C-2, attached to CI)
~131 CH (dichlorinated ring)

~130 CH (ortho to carbonyl, unsubstituted ring)
~129 Quaternary Carbon (C-5, attached to CI)
~128 CH (meta to carbonyl, unsubstituted ring)
~127 CH (dichlorinated ring)

Note: The 13C NMR data is based on information available in the PubChem database, which
references spectral data from commercial libraries.[1]

Table 3: IR Spectroscopic Data

Functional Group

Wavenumber (cm~?) Intensity .

Assignment
~3100 - 3000 Medium Aromatic C-H Stretch
~1670 Strong C=0 (Ketone) Stretch
~1600 - 1450 Medium Aromatic C=C Ring Stretch
~1300 - 1000 Strong C-CI Stretch

Aromatic C-H Out-of-Plane
~900 - 675 Strong

Bending

Note: The IR data is based on typical absorption frequencies for aromatic ketones and
chlorinated aromatic compounds.
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Iahlg_AL._Mass_Sp_eﬂLQmﬂnL(MS)_Qata

Relative Intensity (%) Assignment
252 ~65 [M+2]*e Isotope Peak
250 100 [M]*e Molecular lon
215 Moderate [M-CIJ*
175 High [Ce.H4CICO]+ (Dichlorobenzoyl
cation)
139 Moderate [CeHaCI*
105 High [CeHsCO]* (Benzoyl cation)
77 High [CeHs]* (Phenyl cation)

Note: The mass spectrometry data is based on typical fragmentation patterns for
benzophenones and the isotopic distribution of chlorine. The molecular ion peak is expected to
show a characteristic 3:1 ratio for the [M]*e and [M+2]*e peaks due to the presence of two
chlorine atoms.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a solid organic compound such as 2,5-Dichlorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Approximately 10-20 mg of 2,5-Dichlorobenzophenone is dissolved in
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.
A small amount of tetramethylsilane (TMS) is added as an internal standard (6 0.00 ppm).

» 1H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500
MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay
of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-
added to achieve an adequate signal-to-noise ratio.
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e 13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer,
operating at a corresponding frequency (e.g., 100 MHz or 125 MHz). A proton-decoupled
pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and an
acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required
to obtain a high-quality spectrum due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is
finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle. The mixture is then pressed into a thin, transparent disc using a
hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The
spectrum is typically recorded over a range of 4000 to 400 cm~! with a resolution of 4 cm—1,
A background spectrum of the empty spectrometer is recorded and automatically subtracted
from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction and lonization: For a volatile and thermally stable compound like 2,5-
Dichlorobenzophenone, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron
lonization (EIl) is a common method. The sample, dissolved in a volatile solvent, is injected
into the gas chromatograph, where it is vaporized and separated from the solvent and any
impurities. The separated compound then enters the mass spectrometer's ion source. In El,
the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment
ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The
analyzer separates the ions based on their mass-to-charge ratio (m/z).

» Detection: An electron multiplier or similar detector records the abundance of each ion at a
specific m/z value, generating the mass spectrum.
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Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like
2,5-Dichlorobenzophenone can be visualized as follows.

Compound Synthesis & Purification

Synthesis of 2,5-Dichlorobenzophenone

;

Purification (e.g., Recrystallization, Chromatography)

Spectrosco&ic Analysis

NMR Spectroscopy

(H, =C) IR Spectroscopy Mass Spectrometry

Data Interpretation

Chemical Shifts, Coupling Constants, Integration Absorption Frequencies m/z Values, Fragmentation Pattern, Isotopic Ratios

Structural

Structure Confirmation of 2,5-Dichlorobenzophenone

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2,5-Dichlorobenzophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dichlorobenzophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dichlorobenzophenone
https://www.benchchem.com/product/b102398#spectroscopic-data-nmr-ir-ms-of-2-5-dichlorobenzophenone
https://www.benchchem.com/product/b102398#spectroscopic-data-nmr-ir-ms-of-2-5-dichlorobenzophenone
https://www.benchchem.com/product/b102398#spectroscopic-data-nmr-ir-ms-of-2-5-dichlorobenzophenone
https://www.benchchem.com/product/b102398#spectroscopic-data-nmr-ir-ms-of-2-5-dichlorobenzophenone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b102398?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

